Potassium 2,4,5-Trichlorobenzenesulfonate
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Overview
Description
Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound with the molecular formula C6H2Cl3KO3S. It is also known as 2,4,5-Trichlorobenzenesulfonic Acid Potassium Salt. This compound is typically found in the form of a white to light yellow powder or crystalline solid. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,4,5-Trichlorobenzenesulfonate can be synthesized through the sulfonation of 2,4,5-trichlorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,4,5-trichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. The product is purified through crystallization and drying processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,4,5-Trichlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds .
Scientific Research Applications
Potassium 2,4,5-Trichlorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted aromatic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Potassium 2,4,5-Trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo nucleophilic substitution, oxidation, and reduction reactions, which can alter the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium 2,4,5-Trichlorobenzenesulfonate: Similar in structure but with sodium as the counterion instead of potassium.
2,4,5-Trichlorobenzenesulfonic Acid: The parent sulfonic acid form without the potassium counterion
Uniqueness
Potassium 2,4,5-Trichlorobenzenesulfonate is unique due to its specific potassium counterion, which can influence its solubility, reactivity, and interactions in various chemical and biological systems. The presence of the potassium ion can also affect the compound’s stability and handling properties compared to its sodium or acid counterparts .
Properties
CAS No. |
62625-17-6 |
---|---|
Molecular Formula |
C6H3Cl3KO3S |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
potassium;2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12); |
InChI Key |
CFAQAXTYLHAIFG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[K] |
62625-17-6 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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